molecular formula C9H8N2O B14441950 1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole CAS No. 79569-32-7

1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole

Cat. No.: B14441950
CAS No.: 79569-32-7
M. Wt: 160.17 g/mol
InChI Key: JRRDURPMNCTYNX-UHFFFAOYSA-N
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Description

1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a fused ring system consisting of an oxazole ring and a benzimidazole ring. The fusion of these rings imparts unique chemical and biological properties to the compound, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole typically involves the condensation of o-phenylenediamine with formic acid or its derivatives. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions to yield the desired product . Another approach involves the use of aldehydes in place of formic acid, followed by oxidation .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Comparison with Similar Compounds

  • 1H,3H-Thiazolo[3,4-a]benzimidazole
  • Benzoxazoles
  • Benzimidazoles

Properties

CAS No.

79569-32-7

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1,3-dihydro-[1,3]oxazolo[3,4-a]benzimidazole

InChI

InChI=1S/C9H8N2O/c1-2-4-8-7(3-1)10-9-5-12-6-11(8)9/h1-4H,5-6H2

InChI Key

JRRDURPMNCTYNX-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3N2CO1

Origin of Product

United States

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